molecular formula C19H19F3N2O4S B2750289 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396847-23-6

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B2750289
M. Wt: 428.43
InChI Key: IAJZDPRBDUZSBA-UHFFFAOYSA-N
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Description

The compound “N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The structure of this compound is likely to be influenced by the stereochemistry of the pyrrolidine ring, which is one of the most significant features of this type of compound . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has demonstrated innovative applications in organic synthesis, highlighting the versatility of sulfonamide derivatives in chemical reactions. For instance, studies have explored the synthesis of chiral pyrrolidin-3-ones via rearrangement reactions of threonine and serine-based sulfonamides, offering a mechanistic insight into their formation and the scope of such rearrangements (Králová et al., 2019). Additionally, the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through 5-endo-trig cyclisation reactions illustrates the potential of sulfonamide compounds in generating complex molecular structures with high yields and stereoselectivities (Craig et al., 2000).

Analytical Chemistry and Materials Science

In the realm of analytical chemistry and materials science, sulfonamide derivatives have been employed for their electroactive properties and potential in materials development. For example, the voltammetric study of nimesulide, a sulfonamide derivative, showcases its electroactive nature, offering insights into its analytical detection in pharmaceuticals (Álvarez-Lueje et al., 1997). Moreover, the synthesis and characterization of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes as precursors for three-state indicators demonstrate the application of sulfonamide derivatives in developing novel materials with unique optical properties (Sarma & Baruah, 2004).

Pharmacological Research

While excluding direct applications in drug use and side effects, it's worth noting that the chemical properties and synthesis pathways of sulfonamide derivatives have foundational implications in pharmacological research. Studies on the synthesis, structure determination, and molecular surface analysis of nimesulide derivatives provide essential knowledge that can be applied in the design and development of new pharmaceutical compounds with optimized efficacy and safety profiles (Dey et al., 2016).

Future Directions

Future research could focus on exploring the potential biological activity of this compound, as well as optimizing its synthesis process. The introduction of fluorine atoms could potentially enhance the compound’s pharmacological properties .

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4S/c1-28-17-9-8-15(11-16(17)24-10-2-3-18(24)25)23-29(26,27)12-13-4-6-14(7-5-13)19(20,21)22/h4-9,11,23H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJZDPRBDUZSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

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